[(3-Fluorophenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
(3-Fluorophenyl)methylamine is a chemical compound with the molecular formula C10H10FN3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzylamine with 1,2,3-thiadiazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
(3-Fluorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt DNA replication processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring is known to be a bioisostere of pyrimidine, which allows it to interfere with DNA replication and other cellular processes. This disruption can lead to the inhibition of bacterial and cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar biological activities.
Fluorobenzylamine Derivatives: Compounds with a fluorobenzylamine moiety also exhibit comparable chemical properties and reactivity
Uniqueness
(3-Fluorophenyl)methylamine is unique due to the combination of the fluorobenzyl and thiadiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10FN3S |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C10H10FN3S/c11-9-3-1-2-8(4-9)5-12-6-10-7-15-14-13-10/h1-4,7,12H,5-6H2 |
InChI Key |
VTNTXSZJUDNYOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CSN=N2 |
Origin of Product |
United States |
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